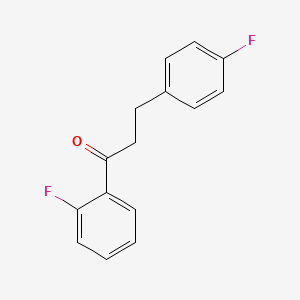

2'-Fluoro-3-(4-fluorophenyl)propiophenone

Description

2'-Fluoro-3-(4-fluorophenyl)propiophenone is a fluorinated propiophenone derivative characterized by two aromatic rings: a benzoyl group substituted with fluorine at the 2' position and a 4-fluorophenyl group attached to the propanone chain. This compound belongs to a class of molecules where electronic and steric effects of fluorine substituents significantly influence chemical reactivity, crystallinity, and biological interactions.

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-6,8-9H,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPAILIMOEUQFJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644588 | |

| Record name | 1-(2-Fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-54-2 | |

| Record name | 1-Propanone, 1-(2-fluorophenyl)-3-(4-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-3-(4-fluorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-fluorobenzoyl chloride with 2-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent moisture from interfering with the reaction .

Industrial Production Methods: In an industrial setting, the production of 2’-Fluoro-3-(4-fluorophenyl)propiophenone can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions: 2’-Fluoro-3-(4-fluorophenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

Oxidation: Formation of 2’-fluoro-3-(4-fluorophenyl)benzoic acid.

Reduction: Formation of 2’-fluoro-3-(4-fluorophenyl)propanol.

Substitution: Formation of 2’-methoxy-3-(4-fluorophenyl)propiophenone.

Scientific Research Applications

2’-Fluoro-3-(4-fluorophenyl)propiophenone has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2’-Fluoro-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It is believed to inhibit certain enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Variations

Key structural analogues differ in substituent type (e.g., methoxy, bromo, additional fluorine) and position, leading to distinct physicochemical properties:

Key Observations :

- Electronic Effects: Fluorine’s electron-withdrawing nature decreases electron density at the carbonyl group, affecting nucleophilic addition reactions. Methoxy groups, in contrast, act as electron donors .

α-Phenylselenation Reactions

Propiophenone derivatives undergo α-phenylselenation with diphenyl diselenide. For example:

- Propiophenone: Yields 0.59 mmol α-phenylseleno-propiophenone under cesium carbonate catalysis.

- Acetophenone: Lower yield (0.51 mmol) due to reduced steric accessibility .

Catalytic Amination

Steric hindrance significantly impacts amination efficiency:

Biotransformation and Metabolic Stability

Fluorinated aromatic rings are resistant to oxidative metabolism, enhancing stability:

- Biotransformation: Beauveria bassiana metabolizes 4-fluorophenyl groups in azetidinones to hydroxylated derivatives (e.g., compound 2 in ). However, fluorinated propiophenones may exhibit slower microbial degradation due to C-F bond strength .

- Methoxy Analogues : Methoxy groups are susceptible to demethylation, increasing metabolic liability compared to fluorine .

Crystallographic and Conformational Properties

- Nonplanar Geometry: Fluorine substituents induce steric repulsion, leading to distorted molecular conformations. For example, 4-fluorophenyl groups in porphyrins cause nonplanar structures, affecting packing in solid states .

- Isostructural Analogues: Halogen substitution (e.g., Cl vs. F) minimally alters crystal packing in isostructural compounds (), suggesting fluorinated propiophenones may form similar lattices with minor adjustments .

Biological Activity

2'-Fluoro-3-(4-fluorophenyl)propiophenone is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C15H12F2O

- Molecular Weight : 250.25 g/mol

- Chemical Structure : The structure includes a propiophenone backbone with fluorine substitutions at the 2' and 4-position of the phenyl ring.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances the compound's lipophilicity, which can improve its binding affinity to biological targets.

- Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It has been observed to modulate receptor signaling pathways, potentially affecting neurotransmitter release or pain signaling.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Anticancer Activity

Preliminary studies have demonstrated that this compound may possess anticancer properties. In particular, it has shown efficacy against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The exact mechanisms remain under investigation but may involve the modulation of cell cycle regulators.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Enzyme Inhibition | Modulation of metabolic pathways |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential.

Case Study 2: Cancer Cell Line Studies

In a separate investigation, the compound was tested on human breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM. Mechanistic studies suggested that this effect was mediated through the activation of caspase-dependent pathways leading to apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.